molecular formula C17H22NOS2+ B12733806 Timepidium, (S)- CAS No. 340027-74-9

Timepidium, (S)-

Cat. No.: B12733806
CAS No.: 340027-74-9
M. Wt: 320.5 g/mol
InChI Key: PDYOTUCJOLELJU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Timepidium bromide undergoes several types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

    Reduction: The compound can be reduced to its corresponding amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized thiophene derivatives and substituted piperidinium compounds .

Scientific Research Applications

Timepidium bromide has a wide range of applications in scientific research:

Mechanism of Action

Timepidium bromide works by antagonizing muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract . These receptors, when activated by the neurotransmitter acetylcholine, stimulate smooth muscle contraction and increase secretions within the stomach and intestines. By blocking these receptors, Timepidium bromide reduces muscle contractions and secretions, alleviating spasms and pain .

Properties

CAS No.

340027-74-9

Molecular Formula

C17H22NOS2+

Molecular Weight

320.5 g/mol

IUPAC Name

(5S)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium

InChI

InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1/t14-/m0/s1

InChI Key

PDYOTUCJOLELJU-AWEZNQCLSA-N

Isomeric SMILES

C[N+]1(C[C@H](CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C

Canonical SMILES

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.